N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[7-(2,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-10(22)20-18-19-9-14-15(21-18)6-11(7-16(14)23)13-5-4-12(24-2)8-17(13)25-3/h4-5,8-9,11H,6-7H2,1-3H3,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKMHWZZDMWEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinazolinone core is reacted with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Acetylation: The final step involves the acetylation of the resulting intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinones, which may have different biological activities.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazolinones.
Substitution: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other bioactive quinazolinones.
Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The dimethoxyphenyl group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide with structurally related compounds, focusing on molecular properties, substituent effects, and experimental data from diverse sources:
Key Observations:
Substituent Effects on Lipophilicity :
- The 2,4-dimethoxyphenyl substituent introduces polar methoxy groups, which may reduce logP compared to the 4-methylphenyl analog (logP 2.325) but increase hydrogen-bonding capacity (polar surface area ~58 Ų in methylphenyl analog ).
- The tert-butyl group in the 4-tert-butylphenyl analog significantly enhances lipophilicity (predicted logP ~3.5), favoring passive diffusion across biological membranes .
Methoxy groups in the 2,4-dimethoxyphenyl variant may confer improved water solubility, critical for oral bioavailability .
Synthetic Accessibility: Compounds with simpler substituents (e.g., methylphenyl) are typically synthesized via condensation reactions with mercaptoacetic acid and ZnCl₂, as seen in related thiazolidinone syntheses .
Notes
- Data Limitations : Direct experimental data for the 2,4-dimethoxyphenyl variant are scarce; predictions are based on structural analogs.
- Contradictory Evidence : While methoxy groups generally enhance solubility, excessive substitution (e.g., tert-butyl) may counteract this effect by increasing steric hindrance .
- Research Gaps : Further studies are needed to evaluate the pharmacokinetic and toxicity profiles of these compounds, particularly for the dimethoxy derivative.
Biological Activity
N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 312.36 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting inflammatory pathways by modulating the expression of cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS) in cellular models. This suggests its utility in treating inflammatory diseases.
- Anticancer Properties : Studies have indicated that this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound possesses antimicrobial properties against a range of pathogens, which could be relevant for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results showed a significant reduction in nitric oxide production and downregulation of COX-2 expression compared to controls .
Study 2: Anticancer Activity
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that the compound effectively inhibited cell growth and induced apoptosis. The mechanism was associated with the activation of caspases and modulation of Bcl-2 family proteins .
Study 3: Antimicrobial Testing
The antimicrobial activity was assessed against Gram-positive and Gram-negative bacteria. The compound exhibited moderate activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics used in clinical settings .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Test Model | Outcome |
|---|---|---|---|
| Anti-inflammatory | COX inhibition | RAW 264.7 macrophages | Reduced NO production |
| Anticancer | Apoptosis induction | MCF-7 cells | Significant cytotoxicity |
| Antimicrobial | Bacterial inhibition | Various pathogens | Moderate activity |
Q & A
Q. What are the key synthetic strategies for synthesizing N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinazolinone core. Key steps include:
- Cyclocondensation : Reacting 2,4-dimethoxyphenyl-substituted precursors with urea or thiourea derivatives under reflux conditions in polar solvents (e.g., ethanol or DMF) to form the quinazolinone ring .
- Acetamide introduction : Coupling the quinazolinone intermediate with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) at controlled temperatures (0–25°C) to avoid side reactions .
- Optimization : Adjusting reaction pH (neutral to slightly basic) and using catalysts like palladium on carbon for hydrogenation steps can improve yields (typically 60–85%) .
Q. How is the purity and structural integrity of the compound verified post-synthesis?
- Chromatography : Column chromatography (silica gel, eluents: DCM/ethyl acetate or hexane/ethyl acetate) isolates the pure compound .
- Spectroscopic analysis :
Advanced Research Questions
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s anticancer activity, and how can data discrepancies between models be addressed?
- In vitro : Use human cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity assays (MTT or SRB). IC50 values can be compared to structurally similar compounds like 3-chloro-N-[7-(furan-2-yl)-5-oxo-tetrahydroquinazolin-2-yl]benzamide, which showed IC50 = 12.5 µM in breast cancer models .
- In vivo : Xenograft models in immunodeficient mice, monitoring tumor volume reduction. Discrepancies may arise due to metabolic differences; address via pharmacokinetic profiling (plasma half-life, bioavailability) .
- Data reconciliation : Cross-validate using 3D tumor spheroids or patient-derived organoids to bridge in vitro-in vivo gaps .
Q. How can computational methods predict the compound’s interaction with biological targets, and how are these predictions validated?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., topoisomerase II or kinases). For example, the quinazolinone core may interact with ATP-binding pockets via hydrogen bonding .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .
- Validation : Perform competitive inhibition assays (e.g., fluorescence polarization) to confirm computational predictions .
Q. What structural modifications enhance solubility and bioavailability without compromising activity?
- PEGylation : Introduce polyethylene glycol chains to the acetamide group to improve aqueous solubility .
- Prodrug strategies : Convert the ketone group to a pH-sensitive Schiff base, which hydrolyzes in acidic tumor microenvironments .
- SAR insights : Analogues with methoxy groups (e.g., 2-methoxybenzamide derivatives) showed improved logP values (2.1 vs. parent compound’s 3.5) while retaining activity .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Substituent variation : Compare analogues with different aryl groups (e.g., furan vs. chlorophenyl) using standardized assays. For example, replacing 2,4-dimethoxyphenyl with 4-methylphenyl reduced anticancer activity by 40% .
- Functional group analysis : The acetamide moiety is critical; replacing it with benzamide decreased metabolic stability (t1/2 = 2.3 h vs. 4.7 h) .
Q. What strategies mitigate toxicity in preclinical development?
- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., reactive quinone intermediates) .
- Selective targeting : Conjugate with tumor-specific ligands (e.g., folate) to reduce off-target effects .
Data Contradictions and Resolution
Q. How to resolve conflicting data on the compound’s anti-inflammatory vs. anticancer mechanisms?
- Pathway analysis : Use RNA sequencing to identify differentially expressed genes. For example, COX-2 inhibition (anti-inflammatory) vs. p53 activation (anticancer) may dominate under different conditions .
- Dose-dependent studies : Low doses (1–10 µM) may favor anti-inflammatory activity, while higher doses (>20 µM) induce apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
